1,3-Pyrrolidinedicarboxylic acid, 4-(2-cyanophenyl)-, 1-(1,1-dimethylethyl) ester, (3R,4S)-rel-
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Overview
Description
1,3-Pyrrolidinedicarboxylic acid, 4-(2-cyanophenyl)-, 1-(1,1-dimethylethyl) ester, (3R,4S)-rel- is a complex organic compound with a unique structure It is characterized by the presence of a pyrrolidine ring, two carboxylic acid groups, a cyanophenyl group, and a tert-butyl ester group
Preparation Methods
The synthesis of 1,3-Pyrrolidinedicarboxylic acid, 4-(2-cyanophenyl)-, 1-(1,1-dimethylethyl) ester, (3R,4S)-rel- involves several steps. The synthetic route typically starts with the preparation of the pyrrolidine ring, followed by the introduction of the carboxylic acid groups and the cyanophenyl group. The final step involves the esterification of the carboxylic acid groups with tert-butyl alcohol. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.
Chemical Reactions Analysis
1,3-Pyrrolidinedicarboxylic acid, 4-(2-cyanophenyl)-, 1-(1,1-dimethylethyl) ester, (3R,4S)-rel- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential interactions with biological molecules and its effects on biological systems. In medicine, it is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets. In industry, it is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,3-Pyrrolidinedicarboxylic acid, 4-(2-cyanophenyl)-, 1-(1,1-dimethylethyl) ester, (3R,4S)-rel- involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to changes in their activity. These interactions can result in various biological effects, depending on the specific targets and pathways involved.
Comparison with Similar Compounds
1,3-Pyrrolidinedicarboxylic acid, 4-(2-cyanophenyl)-, 1-(1,1-dimethylethyl) ester, (3R,4S)-rel- can be compared with other similar compounds, such as 1,3-Pyrrolidinedicarboxylic acid, 4-(3-chlorophenyl)-, 1-(1,1-dimethylethyl) ester and 3-Pyrrolidinecarboxylic acid, 4-(3-cyanophenyl)-, hydrochloride (1:1). These compounds share similar structural features but differ in the substituents attached to the pyrrolidine ring. The unique combination of substituents in 1,3-Pyrrolidinedicarboxylic acid, 4-(2-cyanophenyl)-, 1-(1,1-dimethylethyl) ester, (3R,4S)-rel- gives it distinct chemical and biological properties .
Properties
Molecular Formula |
C17H19N2O4- |
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Molecular Weight |
315.34 g/mol |
IUPAC Name |
(3R,4S)-4-(2-cyanophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C17H20N2O4/c1-17(2,3)23-16(22)19-9-13(14(10-19)15(20)21)12-7-5-4-6-11(12)8-18/h4-7,13-14H,9-10H2,1-3H3,(H,20,21)/p-1/t13-,14+/m1/s1 |
InChI Key |
BHWWHVJMCKAYGA-KGLIPLIRSA-M |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)C(=O)[O-])C2=CC=CC=C2C#N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)C(=O)[O-])C2=CC=CC=C2C#N |
Origin of Product |
United States |
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